2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide
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Overview
Description
2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings, one of which is substituted with a chlorine atom and an ethoxy group, while the other is substituted with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide typically involves the reaction of 2-chloropyridine-4-carboxylic acid with 6-ethoxypyridin-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the isolation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, dichloromethane), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (LiAlH4, BH3), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Scientific Research Applications
2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anti-inflammatory properties
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the modulation of cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(6-methoxypyridin-2-YL)pyridine-4-carboxamide
- 2-Chloro-N-(6-ethoxypyridin-3-YL)pyridine-4-carboxamide
- 2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-3-carboxamide
Uniqueness
2-Chloro-N-(6-ethoxypyridin-2-YL)pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(6-ethoxypyridin-2-yl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-12-5-3-4-11(16-12)17-13(18)9-6-7-15-10(14)8-9/h3-8H,2H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMLKFSLEFCLAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=N1)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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